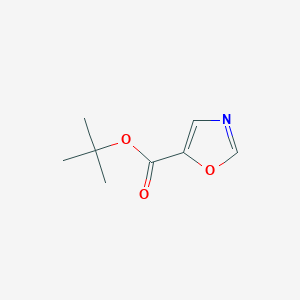
Tert-butyl 1,3-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1,3-oxazole-5-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 1-position and a carboxylate group at the 5-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,3-oxazole-5-carboxylate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis are classical methods for preparing oxazole derivatives . Other methods include the oxidation of oxazolines, cycloisomerization of propargyl amides, and palladium-mediated catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with controlled reaction parameters, is crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Aryl Substitution: Palladium-catalyzed arylation reactions are common, where the oxazole ring is substituted with aryl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the oxazole ring.
Common Reagents and Conditions
Palladium Catalysts: Used in arylation reactions to introduce aryl groups onto the oxazole ring.
Oxidizing Agents: Such as iodine and copper nitrate, used in oxidation reactions.
Bases: Such as sodium trifluoroacetate, used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Tert-butyl 1,3-oxazole-5-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of tert-butyl 1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The electron density from the tert-butyl group and the carboxylate group can influence the reactivity of the oxazole ring, making it susceptible to nucleophilic attack . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate: Similar structure with an ethyl group instead of a tert-butyl group.
Tert-butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate: Another tert-butyl substituted compound with different heterocyclic structure.
Uniqueness
Tert-butyl 1,3-oxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
tert-butyl 1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)12-7(10)6-4-9-5-11-6/h4-5H,1-3H3 |
Clé InChI |
GGAZKEATRXACMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CN=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


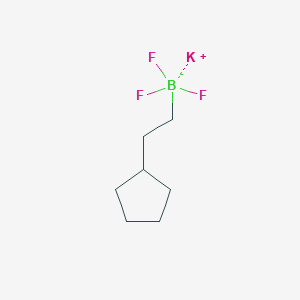
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)
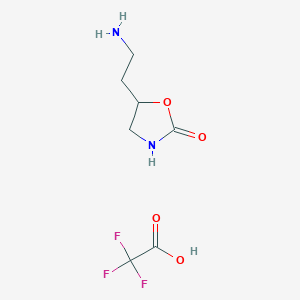
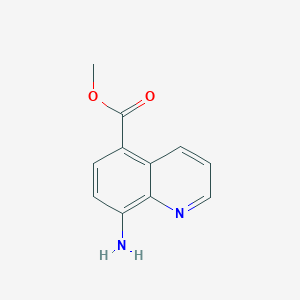
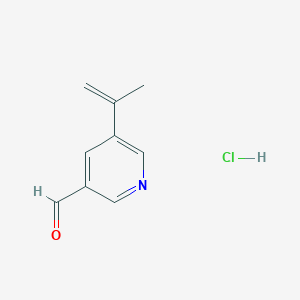
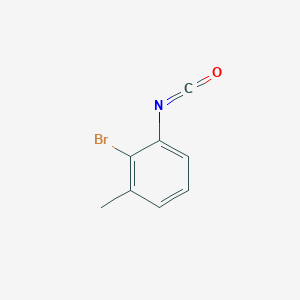
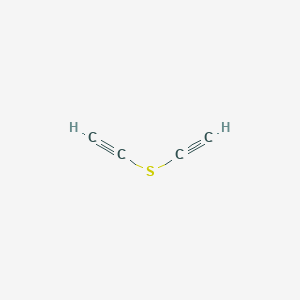
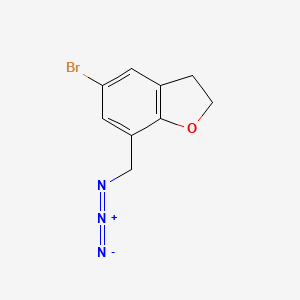
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
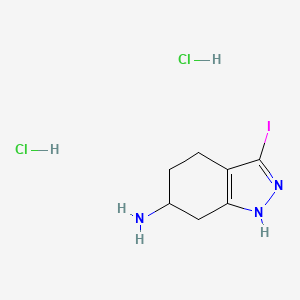
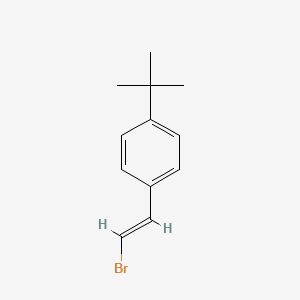
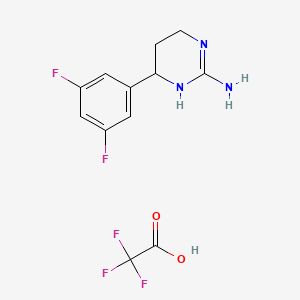
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
